molecular formula C11H18N4O2S B1393746 tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate CAS No. 1217027-69-4

tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate

Cat. No. B1393746
CAS RN: 1217027-69-4
M. Wt: 270.35 g/mol
InChI Key: TVDMIKNTTHAWAN-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate” is a chemical compound with the CAS Number: 1217027-69-4 . It has a linear formula of C12 H18 N4 O3 S . The compound is part of the 1,3,4-thiadiazole class of heterocycles, which are known for their broad types of biological activity .


Molecular Structure Analysis

The compound has an InChI Code of 1S/C11H18N4O2S/c1-8-9(18-13-12-8)14-6-5-7-15(14)10(16)17-11(2,3)4/h5-7H2,1-4H3 . This indicates that it contains a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 270.36 . Unfortunately, other specific physical and chemical properties of “tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate” are not available in the retrieved data.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Reactions with Bases : The compound shows reactivity when interacting with bases, particularly in the presence of potassium tert-butylate. This leads to the formation of specific derivatives, such as 4-methylsulfanylethynylfuran, under specific conditions like the action of potassium carbonate in DMF with primary amines or morpholine (Remizov, Pevzner, & Petrov, 2019).

  • Synthesis and Structural Analysis : Research on the synthesis and structural properties of related compounds, like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, provides insights into the molecular structure and potential chemical behaviors (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

  • Antifungal and Antimicrobial Activity : Compounds related to tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate have been evaluated for their antifungal and antimicrobial properties. Some derivatives have shown significant activity against specific microbial strains, indicating potential applications in pharmaceuticals and agrochemicals (Mao, Hong Song, & De-Qing Shi, 2012).

  • Crystal Structure Analysis : Studies on the crystal structure of related compounds provide valuable information about their geometric and electronic structures, which is crucial for understanding their reactivity and potential applications in various fields, including materials science (Shibata & Mizuguchi, 2010).

Future Directions

While specific future directions for “tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate” are not available in the retrieved data, the 1,3,4-thiadiazole class of compounds continues to be an active area of research due to their broad spectrum of biological activities . Further studies could focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new derivatives with enhanced biological activities.

properties

IUPAC Name

tert-butyl 2-(4-methylthiadiazol-5-yl)pyrazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-8-9(18-13-12-8)14-6-5-7-15(14)10(16)17-11(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDMIKNTTHAWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)N2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
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tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
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tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
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tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
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tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
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tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate

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